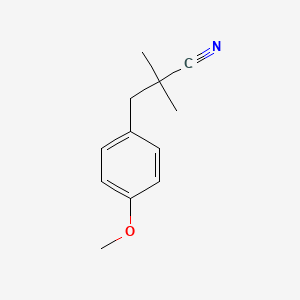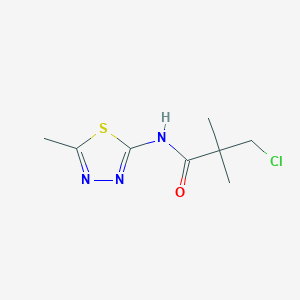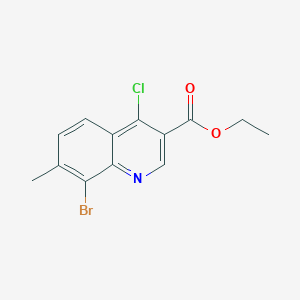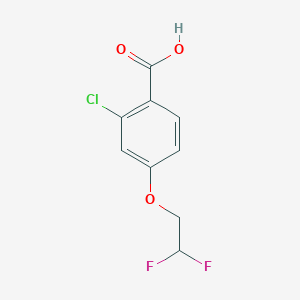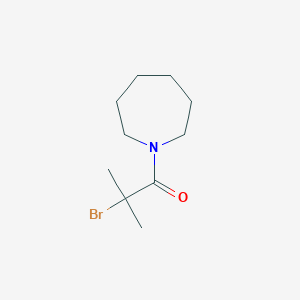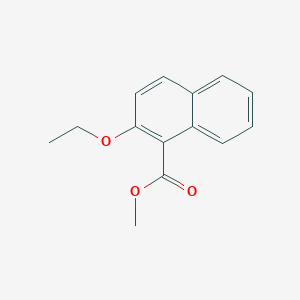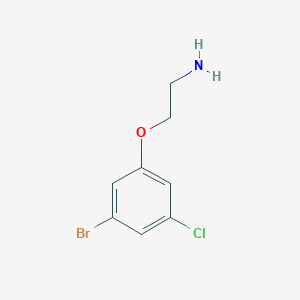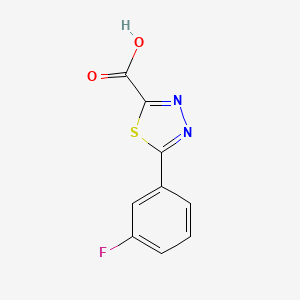
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid
Vue d'ensemble
Description
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid (FTDC) is an organic compound with a wide range of scientific and industrial applications. FTDC is a dicarboxylic acid with two carboxyl groups, one of which is attached to a fluorine atom. It is a colorless solid that is soluble in many organic solvents. FTDC is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of biologically active compounds, such as inhibitors of enzymes and other proteins.
Mécanisme D'action
The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is not well understood. However, it is believed that 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid acts as an inhibitor of enzymes and other proteins by forming a covalent bond with the active site of the enzyme or protein. This covalent bond prevents the enzyme or protein from carrying out its normal function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid are not well understood. However, studies have shown that 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid can inhibit the activity of enzymes and other proteins. In addition, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid has been shown to have anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is that it can be synthesized relatively easily in the laboratory. In addition, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is relatively stable and has a wide range of applications. However, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is not suitable for use in humans due to its potential toxicity.
Orientations Futures
There are a number of potential future directions for research involving 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid. These include further research into the mechanism of action of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid, its biochemical and physiological effects, and its potential applications. In addition, further research is needed to develop new synthesis methods for 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid and to explore its potential toxicity. Finally, further research is needed to explore the potential applications of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid has been used in a variety of scientific research applications. For example, it has been used in the synthesis of novel inhibitors of enzymes and other proteins. 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid has also been used in the synthesis of polymers and agrochemicals. In addition, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid has been used in the development of new catalysts for the synthesis of organic compounds.
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVRVKYVVASCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
